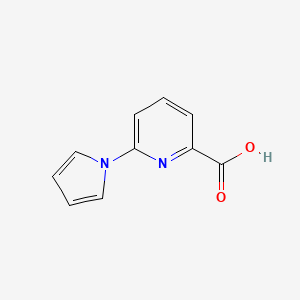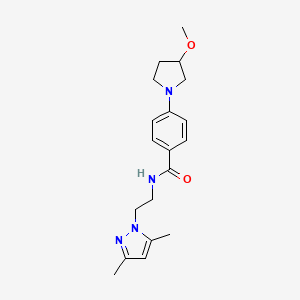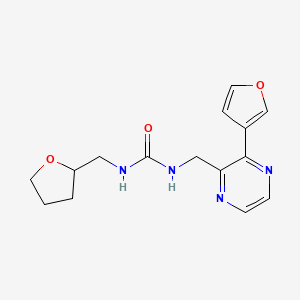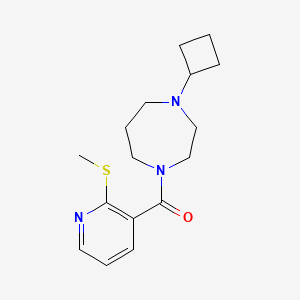
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves the inhibition of the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on immune cells and tumor cells. By inhibiting this receptor, the compound can modulate immune responses and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and increasing the activity of immune cells such as T cells and natural killer cells. In addition, the compound can inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several advantages for lab experiments. The compound is highly selective for the adenosine A2A receptor and has low toxicity, which makes it an ideal candidate for in vitro and in vivo studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide. One potential direction is to study the compound's potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the compound's effects on immune responses in infectious diseases such as HIV and tuberculosis. Additionally, further research is needed to optimize the synthesis of the compound and improve its solubility for use in experiments.
Métodos De Síntesis
The synthesis of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves a multi-step process that includes the reaction of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases. The compound has been shown to inhibit the adenosine A2A receptor, which is involved in regulating immune responses and tumor growth.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDCGFKBCBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)


![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)


![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)
